4-Acetylamino-2-(diethylamino)anisole

Environmental Mutagenesis Disperse Dye Toxicology Ames Test

4-Acetylamino-2-(diethylamino)anisole (CAS 19433-93-3), systematically named N-[3-(diethylamino)-4-methoxyphenyl]acetamide, is a substituted acetanilide derivative belonging to the class of N,N-dialkylamino-4-methoxyacetanilides. It is primarily employed as a building block in the synthesis of disperse azo dyes, most notably as the diazo component in Disperse Blue 291 (C.I.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS No. 19433-93-3
Cat. No. B093530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylamino-2-(diethylamino)anisole
CAS19433-93-3
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(C=CC(=C1)NC(=O)C)OC
InChIInChI=1S/C13H20N2O2/c1-5-15(6-2)12-9-11(14-10(3)16)7-8-13(12)17-4/h7-9H,5-6H2,1-4H3,(H,14,16)
InChIKeyBTJCIVXKBILNPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetylamino-2-(diethylamino)anisole (CAS 19433-93-3): An Evidence-Based Procurement Guide for a Key Dye Intermediate


4-Acetylamino-2-(diethylamino)anisole (CAS 19433-93-3), systematically named N-[3-(diethylamino)-4-methoxyphenyl]acetamide, is a substituted acetanilide derivative belonging to the class of N,N-dialkylamino-4-methoxyacetanilides. It is primarily employed as a building block in the synthesis of disperse azo dyes, most notably as the diazo component in Disperse Blue 291 (C.I. 113395) and related 2-phenylbenzotriazole (PBTA)-type derivatives . The compound is commercially available as a light-brown powder with a reported melting point of 93–97 °C (lit.) . Its molecular formula is C₁₃H₂₀N₂O₂ (MW 236.31 g/mol), and it is categorized under Pharmaceutical Intermediates and Intermediates of Dyes and Pigments in supplier catalogs .

Why 4-Acetylamino-2-(diethylamino)anisole Cannot Be Swapped with Closest Analogs: The Diethylamino Motif as a Structural Determinant of Environmental Mutagen Formation


The procurement of 4-acetylamino-2-(diethylamino)anisole over its N,N-dimethylamino or N,N-bis(2-hydroxyethyl)amino congeners is not a trivial substitution. In the context of disperse dye manufacturing, the specific dialkylamino substituent directly dictates the identity, mutagenic potency, and environmental persistence of the downstream PBTA-type degradation products formed during textile processing chlorination . For instance, the diethylamino variant (this compound) yields PBTA-7 (43,000 revertants/nmol in TA98 with S9), whereas the diallylamino analog yields PBTA-8 (40,700 revertants/nmol in TA98), and the YG1024 strain reveals a tenfold difference in response (1,430,000 vs. 2,213,000 revertants/nmol) . Consequently, selecting a dialkylamino congener without verifying the specific N-substitution can unpredictably alter the genotoxic profile of manufactured dye lots, compromising regulatory compliance for textile exporters. The quantitative evidence below makes these differential dimensions explicit.

Head-to-Head and Cross-Study Quantitative Differentiation of 4-Acetylamino-2-(diethylamino)anisole Against N,N-Dialkylamino-4-methoxyacetanilide Analogs


PBTA-7 Mutagenic Potency in Salmonella TA98 vs. the Diallylamino-Derived PBTA-8

When the diethylamino-substituted 4-acetylamino-2-(diethylamino)anisole is converted to PBTA-7, it induces 43,000 revertants/nmol in Salmonella typhimurium TA98 with S9 metabolic activation, compared to 40,700 revertants/nmol for PBTA-8, which derives from the analogous diallylamino starting material . In strain YG1024 (overexpressing O-acetyltransferase), the differential widens: PBTA-7 generates 1,430,000 revertants/nmol versus 2,213,000 revertants/nmol for PBTA-8, representing a 1.55-fold higher potency for the diallylamino congener under these conditions . This demonstrates that the N,N-dialkyl substitution identity is not interchangeable with respect to the mutagenic profile of the resulting chlorination product.

Environmental Mutagenesis Disperse Dye Toxicology Ames Test

Environmental Occurrence of PBTA-7 in Japanese River Waters: Concentration Range and Contribution to Total Mutagenicity

In river water samples collected from six rivers in Japan near textile dyeing facilities, PBTA-7 (derived exclusively from 4-acetylamino-2-(diethylamino)anisole) was detected at levels ranging from 0.1 to 101.4 ng/g blue rayon, whereas its diallylamino-derived counterpart PBTA-8 was found at 0.1–48.9 ng/g blue rayon . PBTA-7 contributed up to 15% of the total water mutagenicity in certain samples, confirming that the diethylamino precursor is a relevant and quantifiable source of environmental mutagen burden . No such data exist for the dimethylamino or bis(2-hydroxyethyl)amino analogs in this monitoring context.

Environmental Chemistry Water Quality Monitoring Textile Effluent

Melting Point Differentiation vs. the Bis(2-hydroxyethyl)amino Analog for Purification and Formulation

4-Acetylamino-2-(diethylamino)anisole exhibits a melting point of 93–97 °C (lit.) , which is identical to the range reported for the bis(2-hydroxyethyl)amino analog (also 93–97 °C) . However, the predicted boiling point for the diethylamino compound is 389.5 ± 32.0 °C , considerably lower than the 512.1 ± 50.0 °C predicted for the bis(2-hydroxyethyl)amino derivative . The predicted density of the diethylamino compound (1.086 ± 0.06 g/cm³) is also notably lower than that of the bis(2-hydroxyethyl)amino analog (1.262 ± 0.06 g/cm³) . Both predicted pKa values are essentially equivalent (14.23 ± 0.70 vs. 14.27 ± 0.10).

Physicochemical Characterization Purification Solid Disperse Dye Formulation

Dyeing Performance of Monoazo Disperse Dyes Synthesized from 4-Acetylamino-2-(diethylamino)anisole in Supercritical CO₂ (scCO₂)

A series of purple monoazo disperse dyes synthesized using 3-(N,N-diethyl)amino-4-methoxyacetanilide as the coupling component were evaluated for polyester dyeing in supercritical carbon dioxide. The dye designated V4 achieved the highest color strength (K/S = 20.563) and relative dye uptake (86.43%), while V3 gave K/S = 20.02 and uptake = 78.11%, and V5 gave K/S = 17.532 and uptake = 81.42% [1]. These quantitative dyeing parameters are specific to the diethylamino-substituted intermediate scaffold; no comparative scCO₂ dyeing data are available for the dimethylamino or bis(2-hydroxyethyl)amino analogs in the same dye series, indicating a research gap that limits generic interchangeability claims.

Supercritical CO₂ Dyeing Polyester Coloration Sustainable Textile Processing

Optimal Procurement and Application Scenarios for 4-Acetylamino-2-(diethylamino)anisole Based on Quantitative Evidence


Synthesis of Disperse Blue 291 and Chlorination-Derived PBTA-7 for Environmental Mutagenicity Research

When the procurement goal is the reference-standard synthesis of Disperse Blue 291 (CAS 56548-64-2) or its reductive chlorination product PBTA-7, 4-acetylamino-2-(diethylamino)anisole is the only structurally correct starting material. The diethylamino group is retained through the azo coupling and subsequent chlorination steps, producing PBTA-7 with a defined mutagenic potency of 43,000 rev/nmol (TA98) and 1,430,000 rev/nmol (YG1024) . Substitution with the dimethylamino analog would yield a different PBTA congener with an unknown, uncharacterized genotoxicity profile, invalidating any comparative environmental monitoring study. This scenario applies to contract research organizations (CROs) performing Ames testing, environmental fate studies, and dye metabolite identification for REACH registration dossiers.

Sustainable Polyester Dyeing in Supercritical CO₂ Using Monoazo Disperse Dyes

For textile manufacturers adopting waterless supercritical CO₂ dyeing technology, 4-acetylamino-2-(diethylamino)anisole serves as the key coupling component for synthesizing a series of purple monoazo disperse dyes that have been demonstrated to achieve K/S values of 17.5–20.6 and relative dye uptakes of 78–86% on polyester [1]. The diethylamino moiety contributes to the electron-donating character needed for bathochromic shifts and color strength. Procuring this specific intermediate avoids the need for lengthy re-optimization of dyeing parameters that would be required if alternative N,N-dialkylamino starting materials were used.

Environmental Monitoring and Source-Tracking of Textile Effluent Mutagens in River Basins

Regulatory agencies and environmental testing laboratories monitoring mutagenic pollution in river systems can use the known concentration range of PBTA-7 (0.1–101.4 ng/g blue rayon) as a benchmark for source apportionment . Because PBTA-7 originates specifically from 4-acetylamino-2-(diethylamino)anisole-based dyes, its detection implicates diethylamino-substituted disperse dyes in upstream discharges. Procuring the pure intermediate as an analytical reference standard enables accurate quantification by LC-MS/MS and supports forensic identification of dye-manufacturing pollution sources.

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